

1-Methyluracil molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methyluracil**

Cat. No.: **B015584**

[Get Quote](#)

In-Depth Technical Guide to 1-Methyluracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyluracil, a pyrimidine derivative, is a molecule of significant interest in biochemical and pharmaceutical research. As a modified nucleobase, it plays a role as a metabolite and serves as a foundational structure for the development of various therapeutic agents.^{[1][2]} This technical guide provides a comprehensive overview of the core physicochemical properties, a detailed experimental protocol for its synthesis, and a representative workflow for the evaluation of its biological activity. The information is presented to support researchers and professionals in drug development in their understanding and utilization of **1-Methyluracil**.

Core Physicochemical Properties

1-Methyluracil is a pyrimidone that is uracil with a methyl group substituent at position 1.^[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Source
Molecular Formula	C ₅ H ₆ N ₂ O ₂	--INVALID-LINK--
Molecular Weight	126.11 g/mol	--INVALID-LINK--
CAS Number	615-77-0	--INVALID-LINK--
IUPAC Name	1-methylpyrimidine-2,4-dione	--INVALID-LINK--
Appearance	Colorless powder	--INVALID-LINK--
Melting Point	236-238 °C	--INVALID-LINK--
Solubility	Soluble in 1 M NaOH (50 mg/mL)	--INVALID-LINK--
SMILES	CN1C=CC(=O)NC1=O	--INVALID-LINK--
InChIKey	XBCXJKGHPABGSD-UHFFFAOYSA-N	--INVALID-LINK--

Synthesis of 1-Methyluracil: A Detailed Experimental Protocol

The following protocol describes a representative method for the synthesis of **1-Methyluracil**, adapted from established procedures for related uracil derivatives. This method involves the methylation of uracil.

Materials:

- Uracil
- Dimethyl sulfate (DMS)
- Sodium hydroxide (NaOH)
- Anhydrous potassium carbonate (K₂CO₃)
- Dimethylformamide (DMF)

- Hydrochloric acid (HCl)
- Distilled water
- Ethanol
- Diethyl ether
- Magnesium sulfate ($MgSO_4$) or Sodium sulfate (Na_2SO_4)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Büchner funnel and flask
- Rotary evaporator
- pH meter or pH paper
- Standard laboratory glassware

Procedure:

- Preparation of the Reaction Mixture:
 - In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of uracil in a suitable volume of dimethylformamide (DMF).
 - To this solution, add a molar excess of anhydrous potassium carbonate (K_2CO_3), which acts as a base.
- Methylation Reaction:

- Slowly add one molar equivalent of dimethyl sulfate (DMS) to the stirring suspension at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
- After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

• Work-up and Isolation:

- After the reaction is complete, cool the mixture to room temperature.
- Filter the reaction mixture to remove the inorganic salts (K_2CO_3).
- Evaporate the DMF solvent under reduced pressure using a rotary evaporator.
- Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash it with water to remove any remaining DMF and inorganic impurities.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude **1-Methyluracil**.

• Purification:

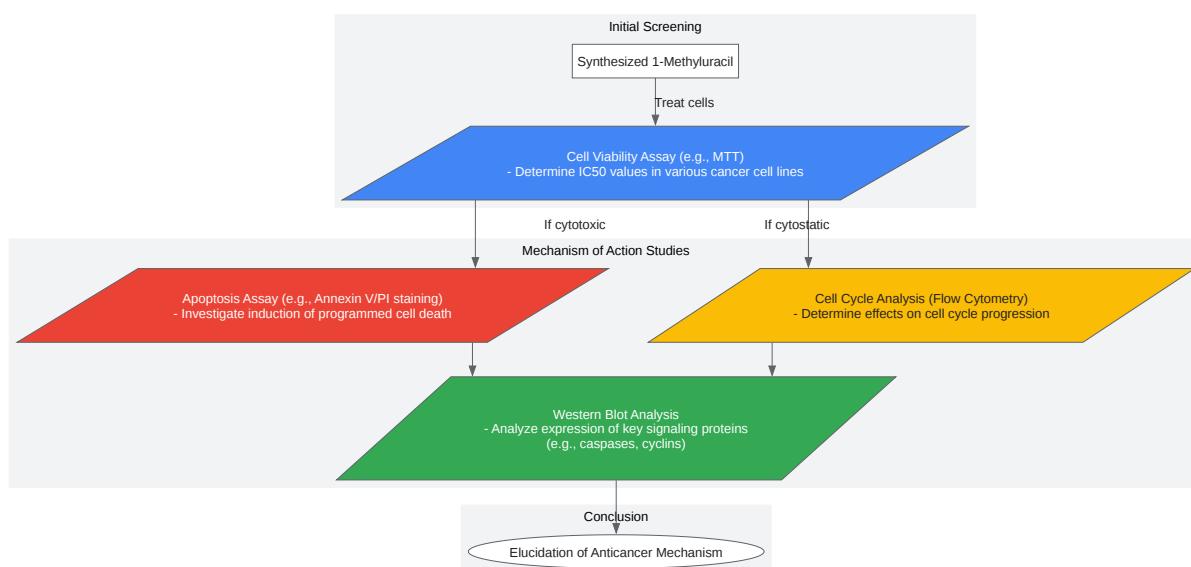
- The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water or ethanol-diethyl ether, to yield pure **1-Methyluracil** as a colorless crystalline solid.

Biological Activity and Experimental Workflows

Derivatives of uracil have shown a range of biological activities, including antiviral and anticancer effects.^{[3][4]} The following section outlines a general experimental workflow to assess the potential anticancer activity of **1-Methyluracil**.

In Vitro Evaluation of Anticancer Activity

A common initial step in assessing the anticancer potential of a compound is to determine its effect on the viability of cancer cell lines.

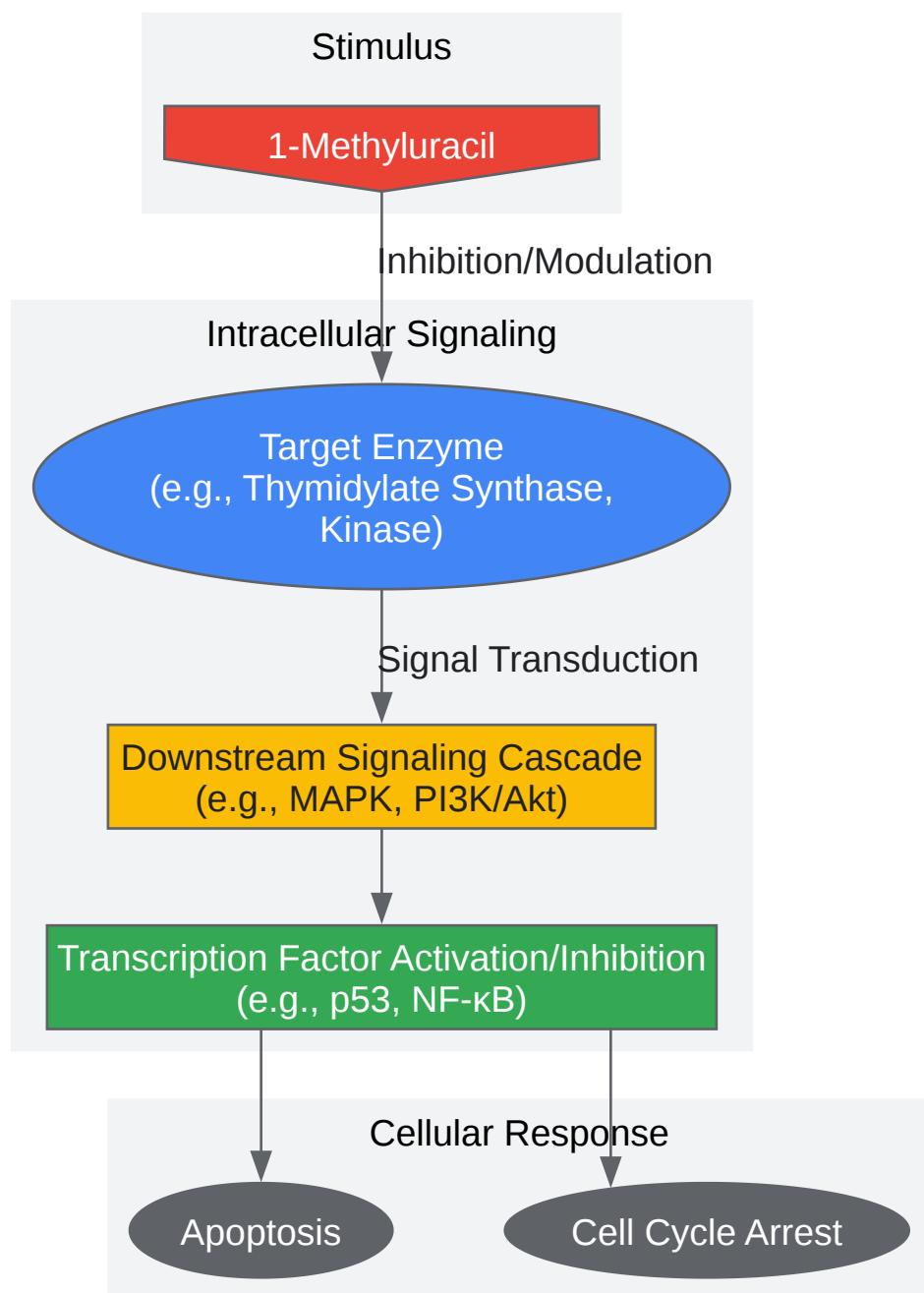

Experimental Protocol: Cell Viability Assay (MTT Assay)

- Cell Culture:
 - Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding:
 - Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment:
 - Prepare a stock solution of **1-Methyluracil** in a suitable solvent (e.g., DMSO).
 - Treat the cells with a range of concentrations of **1-Methyluracil**. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
- Incubation:
 - Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
- MTT Assay:
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[5]
 - Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).[5]
- Data Analysis:

- Measure the absorbance of the solubilized formazan at a specific wavelength using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control. The results can be used to determine the IC_{50} (half-maximal inhibitory concentration) of **1-Methyluracil**.

Visualizing the Experimental Workflow

The following diagram illustrates a logical workflow for investigating the anticancer properties of **1-Methyluracil**, starting from initial screening to more detailed mechanistic studies.


[Click to download full resolution via product page](#)

Caption: Workflow for investigating the anticancer activity of **1-Methyluracil**.

Signaling Pathways

While specific signaling pathways directly modulated by **1-Methyluracil** are not extensively documented in publicly available literature, its structural similarity to uracil suggests potential interference with nucleic acid metabolism. Uracil derivatives are known to exert their biological effects through various mechanisms, including the inhibition of enzymes crucial for DNA and RNA synthesis, leading to the disruption of cellular proliferation. For instance, the well-known anticancer drug 5-fluorouracil, a uracil analog, inhibits thymidylate synthase, thereby disrupting DNA synthesis. Other uracil derivatives have been shown to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the context of antiviral therapy.^[3] Further research is required to elucidate the precise signaling pathways affected by **1-Methyluracil**. A plausible starting point for investigation would be the pathways involved in pyrimidine metabolism and their downstream effects on cell cycle regulation and apoptosis.

The diagram below illustrates a generalized representation of a cell signaling cascade that could be investigated to understand the effects of a novel compound like **1-Methyluracil** on cancer cells.

[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway for **1-Methyluracil**'s anticancer effects.

Conclusion

1-Methyluracil presents a valuable scaffold for chemical and biological investigations. This guide has provided essential data on its physicochemical properties, a detailed synthetic

protocol, and a strategic workflow for exploring its potential therapeutic applications, particularly in oncology. The provided diagrams offer a visual representation of experimental logic and potential mechanisms of action. It is anticipated that this technical resource will facilitate further research into the biological roles and therapeutic potential of **1-Methyluracil** and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methyluracil | C5H6N2O2 | CID 12009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchtrends.net [researchtrends.net]
- 3. 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Methyluracil molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b015584#1-methyluracil-molecular-weight-and-formula\]](https://www.benchchem.com/product/b015584#1-methyluracil-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com